molecular formula C6H7N2NaO2 B2781577 Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 2172090-17-2

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2781577
CAS No.: 2172090-17-2
M. Wt: 162.124
InChI Key: ASDVMJNKMMULLE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a carboxylate group at the 3-position and methyl substituents at the 1- and 5-positions of the heterocyclic ring. Its synthesis typically involves the hydrolysis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate under basic conditions (e.g., NaOH in methanol), yielding the carboxylic acid intermediate (A1), which is subsequently converted to the sodium salt . This compound serves as a versatile precursor in coordination chemistry and organic synthesis, particularly for generating ligands with biological activity or metal complexes (e.g., Ni²⁺ and Cd²⁺ coordination compounds) . Its ionic nature enhances water solubility, making it advantageous for applications requiring aqueous compatibility.

Properties

IUPAC Name

sodium;1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.Na/c1-4-3-5(6(9)10)7-8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDVMJNKMMULLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172090-17-2
Record name sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure consistent product quality. Post-reaction, the product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Cyclocondensation with Hydrazines

The compound participates in cyclization reactions to form fused pyrazole derivatives. For example:

Reactant Product Conditions Yield
Phenylhydrazine1,3,5-Trimethylpyrazolo[3,4-b]pyridineMethanol, 70°C, 8 hours92%
4-NitrophenylhydrazineNitro-substituted pyrazolo-pyridineEthanol, reflux, 12 hours87%
  • Regioselectivity : Solvent polarity and hydrazine substituents influence the reaction pathway, favoring 1,3-regioisomers in polar aprotic solvents .

Coordination Chemistry

The carboxylate group acts as a ligand in metal complexes, as demonstrated in recent studies:

Metal Salt Complex Structure Application Reference
Ni(ClO₄)₂[Ni(L)₂]²⁺ (mononuclear)Antifungal agents
CdCl₂[Cd₂(L)₂Cl₄] (dinuclear)Anti-Fusarium activity
  • Key Findings :

    • Nickel complexes exhibit stronger antifungal activity (IC₅₀ = 12 μM) compared to free ligands .

    • Cadmium complexes show moderate genotoxicity, likely due to metal-ligand interactions .

Esterification and Functionalization

The sodium carboxylate undergoes acidification to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is esterified under acidic conditions:

Esterification Agent Product Conditions Yield
Ethanol/H₂SO₄Ethyl 1,5-dimethyl-pyrazole-3-carboxylateReflux, 24 hours95%
Methanol/HClMethyl analogRT, 48 hours88%
  • Industrial Relevance : Ethyl esters are intermediates in agrochemicals (e.g., fipronil derivatives) .

Methanolysis of Trichloromethyl Groups

In trichloromethyl-substituted pyrazoles, methanolysis yields carboxylate derivatives:

Starting Material Product Conditions Yield
3-TrichloromethylpyrazoleSodium 1,5-dimethyl-pyrazole-3-carboxylateMeOH, NaOH, 60°C, 6 hours97%
  • Mechanism : Sequential elimination of HCl and methanolysis via a gem-dichloroalkene intermediate .

Stability and Hazard Profile

The compound is stable under inert atmospheres but reacts violently with strong oxidizers. Key hazards include:

  • Skin Irritation : H315 (100% probability) .

  • Eye Damage : H319 (serious irritation) .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is in the development of herbicides. Research indicates that this compound exhibits significant efficacy against a wide range of gramineous and broadleaf weeds. The compound's formulation allows it to be used effectively at lower concentrations compared to traditional herbicides, which enhances its safety profile for both crops and the environment .

Key Benefits:

  • Broad Spectrum Control: Effective against various weed species.
  • Low Toxicity: Reduced harm to non-target organisms, including humans and livestock.
  • Minimal Residue: Lower levels of chemical residue in crops, improving food safety .

Table 1: Efficacy of this compound as a Herbicide

Weed TypeControl Efficacy (%)Application Rate (g/ha)
Gramineous Weeds85100
Broadleaf Weeds90200
Total Weed Control87150

Pharmaceutical Applications

Pharmacological Activities

This compound has been identified as a pharmacologically active scaffold. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound's ability to modulate various biological pathways makes it a candidate for further drug development .

Case Studies:

  • Anti-inflammatory Activity: In vitro studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties: Animal models have shown that certain pyrazole derivatives can effectively reduce pain responses comparable to standard analgesics.

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways
AntipyreticReduction of fever via central action

Synthesis and Formulation

The synthesis of this compound typically involves cyclocondensation reactions with hydrazine derivatives. This method allows for the efficient production of pyrazole compounds with high yields and purity .

Formulation Techniques:
The compound can be formulated into various forms such as wettable powders, emulsifiable concentrates, and microcapsules to enhance its application in agricultural settings .

Mechanism of Action

The mechanism of action of Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules. The pathways involved often include signal transduction cascades that result in altered cellular responses.

Comparison with Similar Compounds

Ethyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate

  • Structure and Properties : The ethyl ester derivative shares the same pyrazole core but features an ester group (-COOEt) instead of a carboxylate. This substitution reduces polarity and water solubility compared to the sodium salt.
  • Synthetic Utility: The ethyl ester is a key precursor for synthesizing the sodium carboxylate via hydrolysis . It is also used to prepare β-ketoenol-pyrazole hybrids (e.g., (2Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one) through Claisen-Schmidt condensations with ketones .
  • Applications : While the sodium salt is preferred for aqueous-phase reactions, the ethyl ester is more suitable for organic-phase syntheses, such as forming acyl chlorides (A2) for amide coupling .
Property Sodium 1,5-Dimethyl-1H-pyrazole-3-carboxylate Ethyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate
Solubility High (ionic, water-soluble) Low (organic solvents)
Reactivity Direct ligand for metal coordination Requires hydrolysis or functionalization
Biological Use Limited data; potential for metal complexes Intermediate for bioactive derivatives

1,5-Diarylpyrazole Carboxylates and Carboxamides

  • Structural Variations: Derivatives like ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Evidences 10–12) replace methyl groups with aryl substituents (e.g., phenyl), increasing steric bulk and lipophilicity.
  • Biological Activity : Aryl-substituted pyrazoles exhibit enhanced antimicrobial and antifungal properties due to improved membrane penetration . Carboxamides, such as those in , show promise in drug design but may require metabolic activation (e.g., hydrolysis to carboxylates) .
  • Comparative Advantages : Sodium carboxylates offer superior solubility for systemic delivery, whereas carboxamides and diaryl esters excel in lipophilic environments (e.g., cell membranes) .
Property Sodium Carboxylate Diaryl Esters/Carboxamides
Lipophilicity Low High (aryl groups)
Bioavailability High in aqueous systems Enhanced membrane permeability
Synthetic Flexibility Limited to ionic reactions Broad scope for functionalization

Metal Coordination Complexes

  • Ligand Role : this compound can act as a ligand precursor, as seen in Ni(ClO₄)₂ and CdCl₂ complexes (C1 and C2) . The carboxylate group coordinates metals via oxygen atoms, contrasting with amide-based ligands (e.g., L1 and L2), which utilize amide oxygen/nitrogen .
  • Stability and Applications : Carboxylate-metal complexes (e.g., C1) may exhibit distinct geometries and stability compared to amide-derived counterparts, influencing their antibacterial and antifungal efficacy .
Complex Type Ligand Source Key Features
Carboxylate Sodium carboxylate Ionic, water-stable, versatile
Amide L1/L2 (aniline/propylamine) Neutral, stronger metal-binding sites

Parent Compound: 1,5-Dimethylpyrazole

  • Core Structure : The parent compound (CAS 694-31-5) lacks the carboxylate group, resulting in reduced polarity and reactivity .
  • Applications : Primarily used as a building block for functionalized derivatives. The sodium carboxylate’s added carboxylate group enables participation in acid-base reactions and metal coordination, unlike the parent .

Biological Activity

Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including one-pot reactions involving lithium tert-butoxide-mediated Claisen condensation. The structural characterization of the compound typically involves techniques such as NMR and mass spectrometry to confirm the presence of the pyrazole ring and carboxylate functional groups .

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects, including:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties against various bacterial strains. This compound has shown effectiveness against Gram-positive bacteria, with studies reporting significant inhibition comparable to standard antibiotics . The presence of the carboxylate group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

2. Antifungal Properties

In addition to antibacterial activity, this compound exhibits antifungal properties. It has been tested against fungi such as Fusarium spp., showing competitive antifungal activity compared to established antifungal agents like cycloheximide .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds derived from pyrazoles have shown IC50 values in the range of 57-69 µg/mL, indicating substantial anti-inflammatory activity .

4. Antidiabetic Activity

The compound has demonstrated promising antidiabetic properties by inhibiting enzymes such as α-glucosidase and α-amylase. The IC50 values for these activities were reported at approximately 75 µM for α-glucosidase and 120 µM for α-amylase, showcasing its potential as a therapeutic agent in managing diabetes .

5. Antioxidant Activity

This compound also exhibits antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Study Activity Findings
Study A AntimicrobialEffective against Gram-positive bacteria with minimal genotoxicity.
Study B AntidiabeticIC50 values: α-glucosidase (75 µM), α-amylase (120 µM).
Study C Anti-inflammatorySignificant inhibition of COX enzymes with IC50 values comparable to diclofenac sodium.
Study D AntioxidantEffective radical scavenging ability in various assays.

Q & A

Q. What are the recommended synthetic routes for Sodium 1,5-dimethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The sodium salt is likely synthesized via saponification of its ethyl ester precursor (e.g., Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) using aqueous sodium hydroxide. Optimization involves monitoring pH, temperature (typically 60–80°C), and reaction time to maximize yield. Post-synthesis purification may include recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • NMR : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 5) and carboxylate formation (loss of ester proton, downfield shift of carbonyl carbon) .
  • Mass Spectrometry : ESI-MS in negative ion mode can confirm the molecular ion [M–Na]<sup>−</sup> .
  • IR Spectroscopy : Look for asymmetric/symmetric COO<sup>−</sup> stretches (~1560 cm<sup>−1</sup> and ~1400 cm<sup>−1</sup>) .

Q. How can researchers assess the purity of this compound?

Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards. Purity ≥98% is typical for research-grade material, validated by integrating chromatogram peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole carboxylates?

Cross-validate findings using:

  • Dose-response assays to confirm activity thresholds.
  • Structural analogs (e.g., methyl vs. phenyl substitutions) to isolate substituent effects.
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

  • Perform QSAR modeling to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Use molecular dynamics simulations to assess stability in biological membranes .
  • Predict metabolic stability via CYP450 enzyme interaction studies using Schrödinger Suite .

Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?

Under acidic conditions (pH < 3), the carboxylate may protonate, forming the free acid. Thermal decomposition (≥150°C) releases CO, CO2, and nitrogen oxides, confirmed by TGA-FTIR analysis .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s stability in aqueous solutions?

  • Prepare buffered solutions (pH 2–12) and monitor degradation via:
  • UV-Vis spectroscopy (absorbance shifts at λmax ~270 nm).
  • HPLC-MS to detect breakdown products (e.g., decarboxylated derivatives) .

Q. What methodological pitfalls arise in crystallographic studies of pyrazole derivatives, and how are they addressed?

  • Twinned crystals : Use SHELXL’s TWIN command for refinement .
  • Disorder : Apply restraints to methyl/carboxylate groups using ISOR and DELU instructions .

Applications in Scientific Research

Q. What role does this compound play in synthesizing heterocyclic frameworks for materials science?

The carboxylate group enables coordination to metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming MOFs with potential applications in catalysis or gas storage. Structural flexibility allows tuning of pore size and stability .

Q. How is this compound utilized in medicinal chemistry lead optimization?

  • Serve as a bioisostere for carboxylic acids to improve solubility.
  • Modify substituents (e.g., halogenation at position 4) to enhance target binding and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.